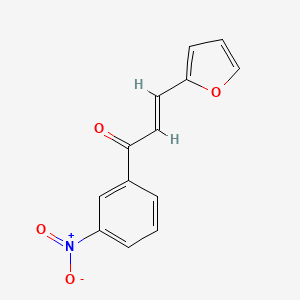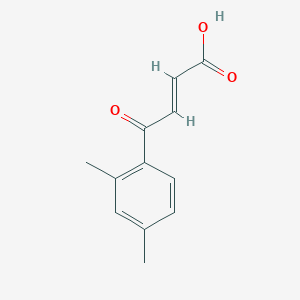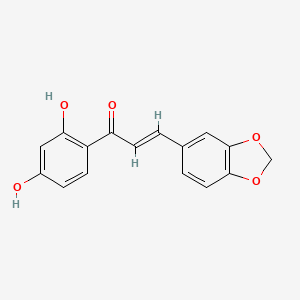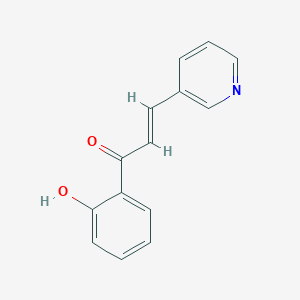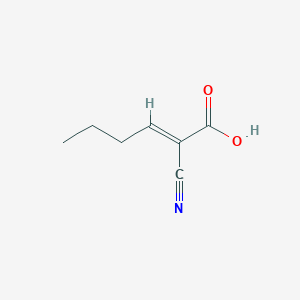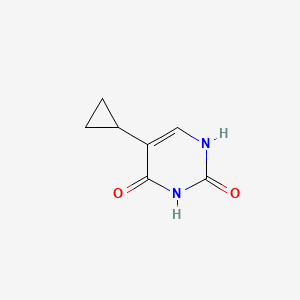
5-Cyclopropyluracil
説明
5-Cyclopropyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a cyclopropyl group attached to the fifth carbon of the uracil ring, which imparts unique chemical and biological properties. It is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyluracil typically involves the cyclopropylation of uracil. One common method includes the reaction of uracil with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of this compound can be achieved using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyclopropyl bromide in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed:
Oxidation: Hydroxylated uracil derivatives.
Reduction: Dihydro-5-cyclopropyluracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
科学的研究の応用
5-Cyclopropyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism, providing insights into enzyme specificity and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It serves as a lead compound in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 5-Cyclopropyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes such as thymidylate synthase, inhibiting DNA synthesis and leading to cell cycle arrest and apoptosis. The cyclopropyl group enhances its binding affinity and specificity for these molecular targets.
類似化合物との比較
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
5-Bromouracil: Used as a mutagen in genetic research.
5-Iodouracil: Studied for its radiolabeling properties in diagnostic imaging.
Uniqueness of 5-Cyclopropyluracil: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects can enhance its stability, binding affinity, and specificity compared to other uracil derivatives. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
特性
IUPAC Name |
5-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-5(4-1-2-4)3-8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXDLKKSLKCKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426295 | |
| Record name | 5-Cyclopropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59698-20-3 | |
| Record name | 5-Cyclopropyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059698203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyclopropyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CYCLOPROPYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84IH49TJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the palladium-catalyzed coupling reaction in synthesizing 5-cyclopropyluracil and 5-cyclopropylcytosine?
A1: The palladium-catalyzed coupling reaction provides a synthetic route to obtain this compound and 5-cyclopropylcytosine from readily available starting materials. This method, as described by Tanaka et al. [], utilizes a palladium(0) catalyst to couple tributylstannylcyclopropane with either 5-bromo-2,4-di(trimethylsilyloxy)pyrimidine or 5-bromo-2,4-O,N-bis-trimethylsilylcytosine. This reaction offers a more efficient and controlled approach compared to alternative synthetic pathways.
Q2: Were there any challenges or limitations observed with this synthetic method?
A2: Yes, the study by Tanaka et al. [] highlighted a significant byproduct observed during the synthesis: dehalogenated pyrimidine bases. This implies that while the palladium-catalyzed coupling reaction is effective, optimization might be needed to enhance its selectivity towards the desired cyclopropyl derivatives and minimize the formation of undesired byproducts. Additionally, the research indicated that using 2,4-O,N-bis-trimethylsilyl-5-iodocytosine as the starting material led to complete dehalogenation, suggesting limitations in substrate scope for this specific reaction. []
Q3: Beyond the palladium-catalyzed method, are there other reported synthetic routes for this compound?
A3: Yes, earlier research by Brown and Burdon [] details an alternative synthesis of this compound. While the specific details of this method are not provided in the abstract, its existence suggests that alternative pathways for obtaining this compound have been explored. This highlights the ongoing interest in developing and refining synthetic strategies for this compound.
Q4: Has the photochemical behavior of this compound been investigated?
A4: Yes, research by Douda and Rohrer [] specifically examined the photochemical rearrangement of this compound. Although details of the rearrangement products and the reaction mechanism are not elaborated upon in the abstract, this finding points to the potential reactivity and transformations this compound might undergo under light irradiation. This insight could be relevant for researchers exploring the use of this compound in contexts involving exposure to light.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


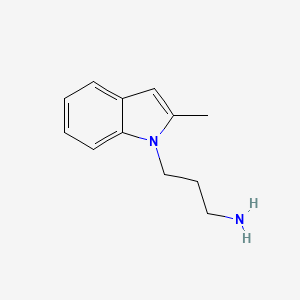
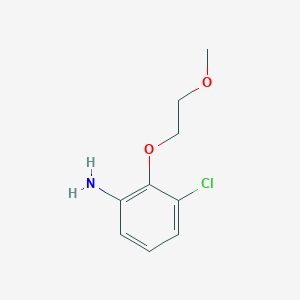

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
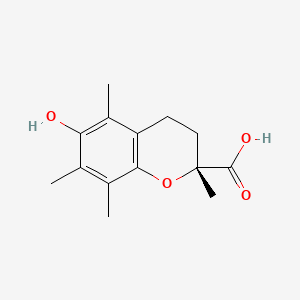
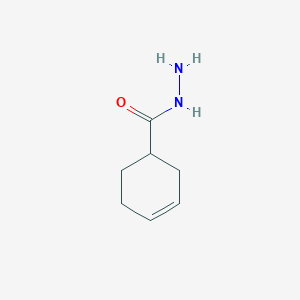
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)
